![molecular formula C14H6F6O2 B10839738 1,2-Bis(3,4,5-trifluorophenyl)-2-hydroxyethanone](/img/structure/B10839738.png)
1,2-Bis(3,4,5-trifluorophenyl)-2-hydroxyethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-bis(3,4,5-trifluorophenyl)-2-hydroxyethanone is a chemical compound with the molecular formula C14H4F6O2 It is characterized by the presence of two trifluorophenyl groups and a hydroxyethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-bis(3,4,5-trifluorophenyl)-2-hydroxyethanone typically involves the reaction of 3,4,5-trifluorobenzaldehyde with a suitable reagent to introduce the hydroxyethanone group. One common method involves the use of a Grignard reagent, such as phenylmagnesium bromide, followed by oxidation to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-bis(3,4,5-trifluorophenyl)-2-hydroxyethanone undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The trifluorophenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and substituted trifluorophenyl derivatives .
Wissenschaftliche Forschungsanwendungen
1,2-bis(3,4,5-trifluorophenyl)-2-hydroxyethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Medicine: Potential applications in drug development due to its ability to interact with biological targets.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,2-bis(3,4,5-trifluorophenyl)-2-hydroxyethanone involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can influence the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4,5-Trifluoroaniline: Similar trifluorophenyl groups but with an amine functional group.
1,2-Ethanedione, 1,2-bis(3,4,5-trifluorophenyl): Similar structure but lacks the hydroxy group.
Uniqueness
1,2-bis(3,4,5-trifluorophenyl)-2-hydroxyethanone is unique due to the presence of both trifluorophenyl groups and a hydroxyethanone moiety, which imparts distinct chemical and physical properties. This combination makes it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C14H6F6O2 |
---|---|
Molekulargewicht |
320.19 g/mol |
IUPAC-Name |
2-hydroxy-1,2-bis(3,4,5-trifluorophenyl)ethanone |
InChI |
InChI=1S/C14H6F6O2/c15-7-1-5(2-8(16)11(7)19)13(21)14(22)6-3-9(17)12(20)10(18)4-6/h1-4,13,21H |
InChI-Schlüssel |
BBOPAMQNZSQMGE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1F)F)F)C(C(=O)C2=CC(=C(C(=C2)F)F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.